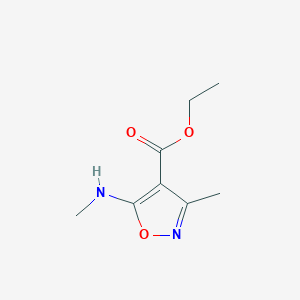

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

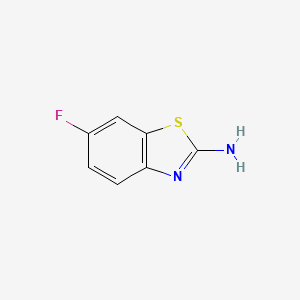

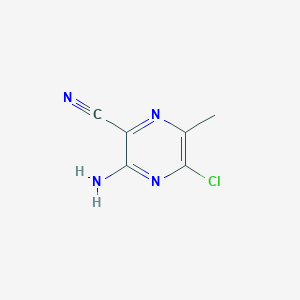

“Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with an ethyl group, a methyl group, a methylamino group, and a carboxylate group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, followed by various substitution reactions to introduce the ethyl, methyl, and methylamino groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the various substituents attached at the specified positions. The presence of both oxygen and nitrogen in the ring introduces polarity and the potential for hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the oxazole ring and the various substituents. The oxazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the oxazole ring and the various substituents. For example, the presence of the polar oxazole ring could increase the compound’s solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been utilized in the synthesis of heterocyclic compounds that exhibit significant antimicrobial properties. Derivatives of this compound have shown activity comparable to standard drugs like ampicillin and gentamicin against various bacterial species . The modification of substituents on the thiophene ring, which is structurally related to the oxazole ring, significantly affects biological activity .

Antifungal Applications

Certain derivatives of Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate have demonstrated potent activity against fungi such as Aspergillus fumigates and Syncephalastrum racemosum . This suggests potential use in developing antifungal agents, particularly in combating fungal infections resistant to current treatments.

Analgesic and Anti-inflammatory Uses

Compounds derived from this oxazole derivative have been explored for their analgesic and anti-inflammatory effects. This is in line with the broader class of thiophene derivatives, which are known to possess these properties and have been used in the treatment of chronic pain and inflammatory conditions .

Antitumor and Cytotoxicity

Research indicates that certain thiophene derivatives, which share a similar heterocyclic structure with oxazole compounds, have been synthesized and tested for their antitumor and cytotoxic activities. These compounds have shown promising results against various human tumor cell lines, suggesting potential applications in cancer therapy .

Antihypertensive Properties

The structural analogs of Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate, particularly those containing the thiophene moiety, have been associated with antihypertensive activities. This opens up possibilities for the development of new antihypertensive drugs with potentially fewer side effects .

Antidiabetic Potential

Thiophene derivatives, which are structurally related to oxazole compounds, have been identified as potential agents in the management of diabetes mellitus. By extension, Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate could be investigated for its utility in antidiabetic drug development .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDKWAJOXOARFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321499 |

Source

|

| Record name | Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

CAS RN |

87529-18-8 |

Source

|

| Record name | NSC376775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)